molecular formula C35H34ClN7O3S2 B1679676 PF-03715455 CAS No. 1056164-52-3

PF-03715455

Número de catálogo B1679676
Número CAS: 1056164-52-3
Peso molecular: 700.3 g/mol
Clave InChI: VGEXRDWWPSGZDH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PF-03715455 is a potent inhaled p38 MAPK inhibitor . It has broad anti-inflammatory effects in human lung cell systems and animal model systems and maintains activity under conditions of oxidative stress where corticosteroid efficacy is diminished .


Synthesis Analysis

A series of potent slow offset rapidly metabolised crystalline p38 inhibitors were identified and optimised for inhaled delivery . These compounds were screened in LPS / IL-1 induced primary monocyte and lung epithelial cells measuring a range of cytokines including TNFα, MIP1β, IL-6, IL-8 .


Molecular Structure Analysis

PF-03715455 belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Chemical Reactions Analysis

PF-03715455 has shown to have a maximal efficacy in reducing IL-1 mediated IL-8 production in human PBMC . This efficacy was modestly decreased by oxidative stress in the form of CSC (from 92% to 81%, respectively), while the potency of PF-03715455 was decreased 1.9-fold .


Physical And Chemical Properties Analysis

PF-03715455 has a molecular weight of 700.27 and a chemical formula of C35H34ClN7O3S2 . The elemental analysis shows that it contains C, 60.03; H, 4.89; Cl, 5.06; N, 14.00; O, 6.85; S, 9.16 .

Direcciones Futuras

PF-03715455 has potential for the treatment of COPD . It has been identified as a potent inhibitor of SARS-CoV-2 nsp13 helicase, suggesting potential future directions for its use in the treatment of COVID-19 .

Propiedades

IUPAC Name

1-[5-tert-butyl-2-(3-chloro-4-hydroxyphenyl)pyrazol-3-yl]-3-[[2-[[3-[2-(2-hydroxyethylsulfanyl)phenyl]-[1,2,4]triazolo[4,3-a]pyridin-6-yl]sulfanyl]phenyl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34ClN7O3S2/c1-35(2,3)30-19-32(43(41-30)23-12-14-27(45)26(36)18-23)38-34(46)37-20-22-8-4-6-10-28(22)48-24-13-15-31-39-40-33(42(31)21-24)25-9-5-7-11-29(25)47-17-16-44/h4-15,18-19,21,44-45H,16-17,20H2,1-3H3,(H2,37,38,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEXRDWWPSGZDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NCC2=CC=CC=C2SC3=CN4C(=NN=C4C5=CC=CC=C5SCCO)C=C3)C6=CC(=C(C=C6)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34ClN7O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70147214
Record name PF-03715455
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

700.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PF-03715455

CAS RN

1056164-52-3
Record name PF-03715455
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1056164523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-03715455
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12138
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-03715455
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-03715455
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TJ631J0KP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PF-03715455
Reactant of Route 2
PF-03715455
Reactant of Route 3
PF-03715455
Reactant of Route 4
Reactant of Route 4
PF-03715455
Reactant of Route 5
Reactant of Route 5
PF-03715455
Reactant of Route 6
PF-03715455

Citations

For This Compound
87
Citations
D Singh, L Siew, J Christensen, J Plumb… - European journal of …, 2015 - Springer
… Active treatments were the oral p38 MAPK inhibitor PH-797804 30 mg (study 1), PH-797804 30 mg and the inhaled p38 MAPK inhibitor PF-03715455 20 mg (study 2) and inhaled …
Number of citations: 41 link.springer.com
I Kilty, N Clarke, D Fairmain, D Lamb, J Mathias… - 2013 - Eur Respiratory Soc
… The maximal efficacy of PF-03715455 in reducing IL-1 … ), while the potency of PF-03715455 was decreased 1.9-fold. However, … 1mg inhaled dry powder PF-03715455 resulted in a 48% …
Number of citations: 1 erj.ersjournals.com
P Norman - Expert opinion on investigational drugs, 2015 - Taylor & Francis
… The activity of two inhibitors designed for inhaled delivery, RV-568 and PF-03715455, is compared but little is known about AZD-7624 or the discontinued GSK-610677. …
Number of citations: 71 www.tandfonline.com
A El Aissouq, O Chedadi, M Bouachrine… - Journal of …, 2021 - hindawi.com
… and the SARS-CoV-2 Mpro, PF-03715455, lifirafenib, and Mol181 were selected (Figures 2–4). As described in Figure 2, the PF-03715455 drug was fixed in the binding pocket of SARS-…
Number of citations: 25 www.hindawi.com
G Marenghi, AR Clementino, A Fioni, F Buttini… - European Journal of …, 2020 - Elsevier
… of extraction and quantification of PF-03715455 in rat plasma … extraction and quantification of PF-03715455 from rat lung … tissue-associated concentrations of PF-03715455 in order to …
Number of citations: 3 www.sciencedirect.com
MG Matera, M Cazzola, C Page - Current Opinion in Pharmacology, 2021 - Elsevier
… PF-03715455 is another dual p38 α/β inhibitor whose safety and efficacy has been assessed in … However, the effect of PF-03715455 on trough FEV 1 was not significantly different from …
Number of citations: 51 www.sciencedirect.com
T Sharma, M Abohashrh, MH Baig, JJ Dong… - Saudi journal of …, 2021 - Elsevier
… that the compounds namely Imiglitazar, PF-03715455 and Montelukast were stable within the … Hydrogen bond analysis of the trajectory indicated that the ligands namely PF-03715455, …
Number of citations: 22 www.sciencedirect.com
I Romeo, FA Ambrosio, G Costa, A Corona, M Alkhatib… - Molecules, 2022 - mdpi.com
… PF-03715455 and PF-00610355, kindly provided by Pfizer Inc., as novel helicase inhibitors, with PF-03715455 … Our structural insights on PF-03715455 support the previous hypothesis, …
Number of citations: 4 www.mdpi.com
L Tan, J Christensen, H Bridger, N Clarke… - B41. COPD …, 2012 - atsjournals.org
… Conclusion: Our findings indicate that both PH-797804 and PF-03715455 reduce airway inflammatory responses induced by LPS inhalation in healthy subjects. The data for PH-…
Number of citations: 1 www.atsjournals.org
M Whitmarsh, A Connolly, V Russell, A Young - 2013 - Eur Respiratory Soc
… p<0.001), similar to that seen with PF-03715455. PK assessment showed PF-184 had a lung … can deliver pulmonary anti-inflammatory activity similar to that observed with PF-03715455. …
Number of citations: 0 erj.ersjournals.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.